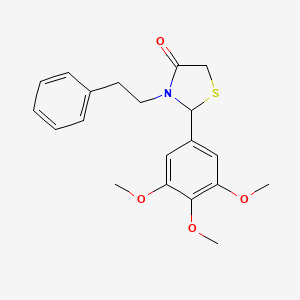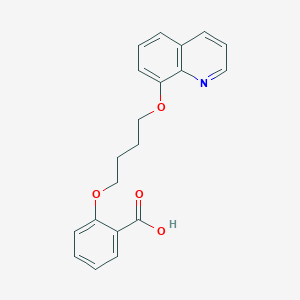![molecular formula C15H17NO2 B5242059 ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate CAS No. 18326-86-8](/img/structure/B5242059.png)
ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate
Übersicht
Beschreibung
Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are prevalent in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate typically involves multiple steps, starting with the construction of the pyrroloquinoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate has found applications in various scientific fields:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications include the treatment of microbial infections and cancer.
Industry: The compound is used in the development of new drugs and as a building block for other chemical entities.
Wirkmechanismus
The mechanism by which ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in cellular processes, leading to the modulation of biological activities. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Indole derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Pyrroloquinoline derivatives: These compounds have variations in the pyrroloquinoline ring system, leading to different chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
ethyl 2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-18-15(17)13-10(2)16-9-5-7-11-6-4-8-12(13)14(11)16/h4,6,8H,3,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWVLQSBISKRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2CCCC3=C2C1=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939706 | |
| Record name | Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18326-86-8 | |
| Record name | NSC134588 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-1-adamantyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide](/img/structure/B5241992.png)
![methyl 3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoate hydrochloride](/img/structure/B5241994.png)

![4-hydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide](/img/structure/B5242012.png)
![2-{bis[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amino}ethanol](/img/structure/B5242020.png)
![ethyl 4,5-dimethyl-2-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5242024.png)
![(3S)-1-{[2-(4-ethyl-1-piperazinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5242036.png)
![N-{3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B5242037.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]propanamide](/img/structure/B5242047.png)

![3-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5242052.png)
![N-cyclopropyl-3-[1-(4-methylsulfonylphenyl)sulfonylpiperidin-4-yl]propanamide](/img/structure/B5242067.png)
